molecular formula C19H23ClFN5O B5529909 2-chloro-4-fluoro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide

2-chloro-4-fluoro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide

Cat. No. B5529909
M. Wt: 391.9 g/mol
InChI Key: WCPLORGHQHZXBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions that often start from simpler molecules, gradually building up the complexity to the final structure. For instance, the synthesis of structurally related benzamide neuroleptics involved the preparation of N,N-disubstituted ethylenediamines and 1-substituted 2-(aminomethyl)pyrrolidines as key intermediates, which were then further functionalized to achieve the desired compounds (Iwanami et al., 1981). Such methodologies might be applicable or adaptable for synthesizing the compound , involving key steps like chlorination, amination, and coupling reactions under controlled conditions.

Molecular Structure Analysis

The molecular structure of such a compound is characterized by the presence of a benzamide moiety linked to a pyrimidinyl-piperidinyl structure through an ethyl chain, with specific chlorine and fluorine substitutions. The structure is likely to exhibit specific stereochemical aspects and conformational preferences, crucial for its interaction with biological targets or chemical reactivity. For example, the X-ray crystal structure of a related benzamide compound confirmed the stereochemistry and provided insights into the molecule's conformation (Deng et al., 2013).

Chemical Reactions and Properties

Benzamides and pyrimidines are known for their versatility in chemical reactions, allowing for various functionalizations and modifications. The presence of halogens (chloro and fluoro groups) in the molecule suggests potential reactivity in nucleophilic substitution reactions, where these halogens could be replaced by other groups to modify the molecule's chemical properties. Furthermore, the amide and pyrimidinyl groups could engage in hydrogen bonding, impacting the molecule's solubility and reactivity.

Physical Properties Analysis

The physical properties such as melting point, solubility, and crystal form can be influenced by the molecular structure and substituents. For instance, polymorphism was observed in a related compound, 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide, where two polymorphs exhibited different thermal and spectroscopic characteristics (Yanagi et al., 2000). Such analysis can provide essential insights into the stability and storability of the compound.

properties

IUPAC Name

2-chloro-4-fluoro-N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClFN5O/c1-13-11-17(26-9-3-2-4-10-26)25-19(24-13)23-8-7-22-18(27)15-6-5-14(21)12-16(15)20/h5-6,11-12H,2-4,7-10H2,1H3,(H,22,27)(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPLORGHQHZXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)C2=C(C=C(C=C2)F)Cl)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-fluoro-N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.